Artemisinin

Overview

Description

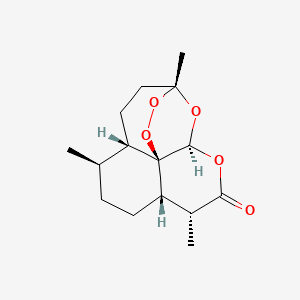

Artemisinin is a sesquiterpene lactone containing a unique endoperoxide bridge, isolated from Artemisia annua L. (sweet wormwood) by Youyou Tu in 1972 . Its discovery revolutionized antimalarial therapy, particularly against Plasmodium falciparum strains resistant to chloroquine. The compound’s bioactivity is attributed to the endoperoxide moiety, which reacts with heme in parasitic cells, generating cytotoxic free radicals . This compound derivatives, such as artemether, artesunate, and dihydrothis compound (DHA), were developed to improve solubility, bioavailability, and efficacy. These derivatives are now central to this compound-based combination therapies (ACTs), the WHO-recommended first-line treatment for uncomplicated malaria . Beyond antimalarial use, this compound and its derivatives exhibit anticancer, anti-inflammatory, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Artemisinin can be synthesized through several chemical routes, although the natural extraction from Artemisia annua remains the primary method. One synthetic route involves the conversion of dihydroartemisinic acid, a precursor found in the plant, into this compound through a series of oxidation reactions . This process typically requires reagents such as singlet oxygen or photosensitizers under controlled conditions.

Industrial Production Methods: Industrial production of this compound has been enhanced by biotechnological advancements. Genetically engineered yeast strains can produce artemisinic acid, which is then chemically converted to this compound . This method offers a more sustainable and scalable alternative to traditional extraction methods, ensuring a steady supply of the compound for medical use.

Chemical Reactions Analysis

Types of Reactions: Artemisinin undergoes various chemical reactions, including:

Substitution: this compound derivatives are often synthesized through substitution reactions to enhance their pharmacokinetic properties.

Common Reagents and Conditions:

Oxidizing agents: Singlet oxygen, hydrogen peroxide.

Reducing agents: Sodium borohydride.

Catalysts: Transition metal catalysts for specific substitution reactions.

Major Products:

Dihydrothis compound: A key derivative used in combination therapies.

Artemether and Artesunate: Semi-synthetic derivatives with improved solubility and efficacy.

Scientific Research Applications

Antiparasitic Applications

Artemisinin is primarily recognized for its potent antimalarial properties. However, recent studies have expanded its application to other parasitic diseases:

- Malaria Treatment : this compound-based combination therapies (ACTs) are the frontline treatment for malaria caused by Plasmodium falciparum. These therapies have been crucial in reducing malaria morbidity and mortality globally.

- Non-Malarial Parasitic Infections : Research indicates that this compound and its derivatives exhibit activity against other parasites such as Schistosoma spp., which causes schistosomiasis, and Leishmania spp., responsible for leishmaniasis. A scoping review identified 35 studies focused on anti-parasitic effects, highlighting the compound's potential in treating various parasitic infections .

Antitumor Effects

This compound has shown promise in oncology, with multiple studies investigating its anticancer properties:

- Mechanism of Action : this compound induces apoptosis in cancer cells through the generation of reactive oxygen species and modulation of various signaling pathways. It has demonstrated efficacy in vitro against a range of cancers, including colorectal, breast, and lung cancers .

- Clinical Trials : There have been clinical trials assessing this compound's effectiveness as an adjunct therapy in cancer treatment. Notably, a recent trial indicated positive outcomes in lung cancer patients receiving this compound alongside conventional chemotherapy .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are gaining recognition:

- Chronic Inflammatory Diseases : this compound has been investigated for its potential benefits in treating conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for managing chronic inflammation .

- Dermatological Applications : Studies have explored the use of this compound derivatives in treating skin diseases, including psoriasis and dermatitis. The anti-inflammatory effects may contribute to improved skin health .

Antiviral Potential

Emerging research suggests that this compound may have antiviral properties:

- COVID-19 Research : Interest has surged regarding the potential application of this compound derivatives against SARS-CoV-2, the virus responsible for COVID-19. Preliminary studies indicate that these compounds may inhibit viral replication; however, more extensive clinical trials are necessary to establish efficacy .

- Other Viral Infections : this compound has also been studied for its effects on other viruses, including hepatitis B and C viruses. Eight studies focused on antiviral applications were identified in recent reviews .

Safety and Efficacy

The safety profile of this compound is generally favorable:

- Adverse Effects : Most clinical studies report minimal adverse reactions associated with this compound use. A review noted only one Grade 3 adverse event among 58 articles discussing safety .

- Combination Therapies : The combination of this compound with other therapeutic agents is being explored to enhance efficacy while minimizing resistance development in parasites and cancer cells .

Mechanism of Action

Artemisinin exerts its antimalarial effects through the generation of reactive oxygen species (ROS) upon cleavage of its endoperoxide bridge by iron in the parasite’s heme group . This leads to oxidative damage and death of the parasite. The compound targets multiple proteins within the parasite, disrupting its cellular processes and leading to apoptosis .

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

(−)-6-epi-Artemisinin

A stereoisomer of artemisinin, (−)-6-epi-artemisinin, shares seven stereocenters but differs in configuration at C-4. Despite nearly identical $^{13}\text{C}$ NMR profiles, it exhibits an opposite optical rotation (−58.1° vs. +87.94° for this compound) .

Tres Cantos Arylpyrazole (OSM) Compounds

OSM compounds, identified through open-source drug discovery, mimic this compound’s antimalarial profile but likely target distinct pathways. While this compound’s mechanism involves heme-activated radical production, OSM compounds may perturb mitochondrial electron transport or redox signaling .

This compound Derivatives

Derivatives are classified by solubility and pharmacokinetic properties:

| Compound | Solubility | Bioactivity Enhancement | Key Applications |

|---|---|---|---|

| Artesunate | Water-soluble | Rapid conversion to DHA; improved bioavailability | Severe malaria, cancer therapy |

| Artemether | Lipid-soluble | Extended half-life; CNS penetration | Uncomplicated malaria |

| Dihydrothis compound (DHA) | Moderate | Active metabolite of this compound derivatives | ACTs, anticancer research |

- Artesunate : Rapidly hydrolyzed to DHA (t₁/₂ = 2–6 min IV; 20–30 min oral).

- Artemether : Slower conversion to DHA (t₁/₂ = 3–12 hrs).

- DHA : Peak plasma concentration at 1–2 hrs post-administration.

Hybrid Compounds

This compound hybrids, combining the core structure with other pharmacophores (e.g., chalcones, ferrocene), show enhanced dual antimalarial and anticancer activity. For example:

- This compound-quinoline hybrids: Synergistic action against multidrug-resistant malaria .

- This compound-chlorogenic acid hybrids : Increased cytotoxicity in cancer cells by 2–5× compared to pure this compound .

Natural Analogs in Artemisia Species

Artemisia species vary in this compound content:

- A. annua: 0.01–1.4% dry weight .

- A. dracunculus (Tajikistan): <0.001% .

Low-yield species are unsuitable for commercial extraction but may contain synergistic phytochemicals enhancing this compound’s effects .

Research Findings and Mechanisms

Anticancer Activity

This compound derivatives inhibit cancer-associated fibroblasts (CAFs) by suppressing TGF-β signaling, reducing tumor-stroma interactions. Artesunate and DHA revert CAFs to an inactive state, decreasing metastasis in breast cancer models .

Anti-Inflammatory Effects

This compound inhibits neutrophil and macrophage chemotaxis by >70% at 10 μM, comparable to dexamethasone. Derivatives like artesunate block cytokine release (e.g., IL-6, TNF-α) and NETosis, suggesting utility in autoimmune diseases .

Antimalarial Resistance

This compound resistance, linked to mutations in PfK13 genes, is mitigated by ACTs. Derivatives like artemether-lumefantrine maintain >95% efficacy in resistant regions, whereas monotherapies fail .

Biological Activity

Artemisinin, a sesquiterpene lactone derived from the plant Artemisia annua (sweet wormwood), has garnered significant attention in the fields of pharmacology and medicine due to its potent biological activities. Originally recognized for its antimalarial properties, this compound has been shown to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antiparasitic activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimalarial Activity

This compound is primarily known for its effectiveness against malaria, particularly caused by Plasmodium falciparum. The compound's mechanism involves the generation of reactive oxygen species (ROS) upon interaction with heme in the parasite's digestive vacuoles, leading to the alkylation of proteins and subsequent cell death. This unique mechanism allows this compound to clear parasitemia more rapidly than other antimalarial drugs.

Table 1: Summary of Antimalarial Efficacy

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. In vitro experiments have demonstrated its ability to induce apoptosis in various cancer cell lines, including colorectal and lung cancer cells. The compound appears to exert its effects through multiple pathways, including the inhibition of cell proliferation and induction of oxidative stress.

Case Study: Lung Cancer

A clinical trial involving short-term this compound treatment in patients with lung cancer showed promising results, with some patients experiencing tumor reduction. Notably, this compound was well-tolerated with minimal side effects reported .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Colorectal | Induces apoptosis via ROS generation | |

| Lung | Inhibits tumor growth and enhances chemotherapy | |

| Breast | Suppresses proliferation in vitro |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease.

Mechanism

The compound modulates signaling pathways associated with inflammation, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling.

Safety and Side Effects

While generally considered safe at therapeutic doses for treating malaria, there have been reports of adverse effects associated with herbal supplements containing this compound. A case study documented acute liver failure in a patient using such supplements for weight loss . This highlights the importance of monitoring liver function when using this compound derivatives outside standard treatment protocols.

Table 3: Reported Adverse Effects

Q & A

Basic Research Question

Q. What are the standard methods for extracting artemisinin from Artemisia annua?

The most widely used methods include:

- Soxhlet extraction with non-polar solvents (e.g., hexane) to isolate this compound from dried plant material .

- Supercritical CO₂ extraction , which minimizes solvent waste and improves yield by optimizing pressure (25–30 MPa) and temperature (40–50°C) .

- Ultrasound-assisted extraction (UAE), which reduces extraction time by disrupting plant cell walls through cavitation .

For reproducibility, ensure plant material is standardized (e.g., harvest time, geographic origin) to minimize variability in this compound content .

Advanced Research Question

Q. How can computational methods like COSMO-RS optimize solvent selection for this compound extraction?

The COSMO-RS (Conductor-like Screening Model for Real Solvents) approach predicts solvent polarity and solubility parameters to identify green alternatives. For example:

- Carbonate solvents (e.g., dimethyl carbonate) show high this compound solubility (≈120 mg/mL) while reducing environmental impact .

- Experimental validation should follow computational screening, with calibration against limited datasets (e.g., HPLC-measured solubility) to refine predictions .

Basic Research Question

Q. What analytical techniques are used for quantifying this compound?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) remains the gold standard, achieving limits of detection (LOD) < 0.1 µg/mL .

- Thin-layer chromatography (TLC) with derivatization (e.g., anisaldehyde-sulfuric acid) provides rapid qualitative analysis but lacks precision for quantification .

- Liquid chromatography-mass spectrometry (LC-MS) is critical for detecting this compound derivatives in complex biological matrices .

Advanced Research Question

Q. How do genomic studies contribute to understanding this compound resistance in Plasmodium?

- Pathway-based network analysis integrates genomic variation (e.g., PfK13 mutations) and transcriptomic data to map resistance mechanisms, such as altered stress response pathways .

- CRISPR-Cas9 gene editing validates candidate resistance genes (e.g., PfCoronin) in parasite cultures, linking genetic changes to delayed this compound clearance .

Advanced Research Question

Q. What strategies enhance this compound biosynthesis in engineered Artemisia annua?

- Metabolic engineering upregulates three key genes: HMGR (mevalonate pathway), FPS (farnesyl pyrophosphate synthase), and DBR2 (double-bond reductase 2), increasing this compound yield to 3.2% of leaf dry weight .

- Light-regulated promoters (e.g., from chlorophyll-binding proteins) synchronize gene expression with photosynthetic activity to optimize precursor availability .

Advanced Research Question

Q. How does this compound induce apoptosis in cancer cells?

- G1-phase cell cycle arrest : this compound (300 µM, 72h) downregulates cyclin D1 and CDK4, blocking cell cycle progression in neuroblastoma cells .

- Mitochondrial apoptosis pathway : Increased Annexin V/PI staining and caspase-3 activation confirm apoptosis induction via ROS-mediated mitochondrial dysfunction .

Basic Research Question

Q. What are common challenges in validating this compound’s antimalarial efficacy in clinical trials?

- Heterogeneous patient populations : Genetic diversity in Plasmodium strains (e.g., African vs. Southeast Asian isolates) complicates dose-response comparisons .

- Endpoint selection : Parasite clearance half-life (PC½) must be standardized across studies to ensure data comparability .

Advanced Research Question

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

- Population pharmacokinetic modeling accounts for covariates like body weight, liver function, and CYP450 enzyme activity to explain inter-individual variability .

- Harmonized protocols : Use standardized blood sampling intervals (e.g., 0, 2, 4, 8, 24h post-dose) and LC-MS/MS for metabolite quantification .

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040652 | |

| Record name | Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-64-9 | |

| Record name | Artemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemisinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | artemisinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RMU91N5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.